N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Description
N-(2,1,3-Benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a heterocyclic compound featuring a benzothiadiazole core fused with a phenyl-substituted oxazole moiety. The oxazole ring, substituted with a phenyl group at the 5-position, contributes to steric bulk and lipophilicity.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2S/c21-15(18-11-7-4-8-12-14(11)20-23-19-12)16-17-9-13(22-16)10-5-2-1-3-6-10/h1-9H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRGJVVTXXSSJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts such as tetrakis(triphenylphosphine)palladium(0) and reagents like zinc cyanide in solvents such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it can interact with hypoxia-inducible factors, thereby inhibiting pathways that promote tumor growth and survival . In electronic applications, its electron-accepting properties facilitate charge transfer processes, enhancing the performance of devices like OLEDs .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide with structurally related heterocyclic compounds, focusing on synthesis, physicochemical properties, and biological activity.
Table 1: Structural and Physicochemical Comparison
Key Observations:
In contrast, oxadiazole derivatives (e.g., 6c, LVI) exhibit higher polarity due to additional oxygen atoms, impacting solubility and melting points . Thiadiazole analogs (e.g., LIII) show higher bioactivity (synergistic ratio, SR = 9) compared to oxadiazoles (SR = ~3 for LVI), suggesting sulfur’s role in enhancing interactions with biological targets .
Substituent Effects: Electron-withdrawing groups (e.g., nitro in compound 6d ) increase melting points (295–296°C) due to enhanced intermolecular dipole interactions. The target compound’s phenyl group may similarly contribute to rigidity and thermal stability.
Synthetic Yields :
- Yields for similar compounds vary widely (36–91% ), influenced by reaction conditions (e.g., microwave irradiation in ). The target compound’s synthesis would likely require optimized coupling steps between benzothiadiazole and oxazole precursors.
Research Findings and Implications
Hybrid structures (e.g., benzothiadiazole-oxazole) may combine the stability of fused aromatic systems with the modularity of carboxamide linkages, enabling tailored drug design .
Synthetic Challenges :
- Low yields in oxadiazole-thiadiazole hybrids (e.g., 36% in compound 6 ) highlight the need for advanced catalytic methods or microwave-assisted synthesis (as in ).
Computational Tools :
- Programs like SHELX and ORTEP-3 (Evidences 2, 6–8) are critical for elucidating crystal structures of similar compounds, aiding in the prediction of the target compound’s conformation and packing efficiency.
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiadiazole moiety linked to an oxazole ring. The presence of these heterocycles contributes to its biological activity by influencing interactions with various biological targets.
Molecular Formula : C15H12N4O2S
Molecular Weight : 312.34 g/mol
CAS Number : [Not specified in current literature]
1. Antimicrobial Activity
Research has demonstrated that derivatives of benzothiadiazole exhibit significant antimicrobial properties. For example, a study investigating related benzothiadiazole compounds reported Minimum Inhibitory Concentrations (MIC) ranging from 10.7 to 21.4 µmol/mL against various bacterial strains .
| Compound | MIC (µmol/mL) | Activity Type |
|---|---|---|
| 4d | 10.7 - 21.4 | Bacterial |
| 4p | Not specified | Antifungal |
2. Anticancer Activity
The anticancer potential of compounds containing the benzothiadiazole structure has been explored extensively. In a recent study, derivatives exhibited cytotoxic effects against several cancer cell lines with IC50 values indicating potent activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4f | A549 (Lung) | 0.071 |
| 4f | HCT116 (Colon) | 0.194 |
These findings suggest that the compound may induce apoptosis in cancer cells by interfering with critical cellular pathways.
3. Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have also been documented. For instance, studies indicate that benzothiadiazole derivatives can inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study focused on the compound's effects on breast cancer cells showed that treatment resulted in significant apoptosis induction compared to untreated controls. The percentage of apoptotic cells increased from 0.89% in untreated controls to approximately 37.83% after treatment with the compound for 24 hours .
Case Study 2: Antimicrobial Evaluation
In another investigation, a series of synthesized benzothiadiazole derivatives were tested against eight bacterial and eight fungal species. The best-performing compound demonstrated a broad spectrum of activity, confirming the relevance of this chemical class in developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Inhibition : Many related compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at critical checkpoints.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
